29-Methylidene-2,3-oxidosqualene
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Overview
Description
29-Methylidene-2,3-oxidosqualene is a synthetic organic compound with the molecular formula C31H50O. It is a derivative of squalene, a naturally occurring polyunsaturated hydrocarbon. This compound is notable for its role as an intermediate in the biosynthesis of sterols and other triterpenoids. It has been studied for its potential as an inhibitor of oxidosqualene cyclase, an enzyme involved in the biosynthesis of sterols.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 29-methylidene-2,3-oxidosqualene typically involves the following steps:
Starting Material: The synthesis begins with squalene aldehyde monobromohydrins.
Wittig Reaction: The conversion to this compound is achieved through a Wittig reaction, which involves the reaction of the aldehyde with a phosphonium ylide to form an alkene.
Desilylation: The terminal acetylene is then desilylated to yield the final product.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may involve the formation of epoxides or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed in hydrogenation reactions.
Major Products:
Epoxides: Oxidation can lead to the formation of epoxides.
Diols: Reduction can yield diols.
Substituted Derivatives: Substitution reactions can produce various substituted derivatives depending on the reagents used
Scientific Research Applications
29-Methylidene-2,3-oxidosqualene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of sterols and triterpenoids.
Biology: The compound is studied for its role in the biosynthesis of cell membrane components.
Medicine: It has potential as an inhibitor of oxidosqualene cyclase, which could be useful in developing treatments for diseases related to cholesterol metabolism.
Industry: The compound may be used in the production of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The primary mechanism of action of 29-methylidene-2,3-oxidosqualene involves the inhibition of oxidosqualene cyclase. This enzyme is crucial in the biosynthesis of sterols, including cholesterol. The compound acts as a mechanism-based inactivator, binding irreversibly to the active site of the enzyme and preventing it from catalyzing the conversion of oxidosqualene to lanosterol. This inhibition disrupts the biosynthesis pathway, leading to reduced sterol production .
Comparison with Similar Compounds
2,3-Oxidosqualene: A naturally occurring intermediate in sterol biosynthesis.
Squalene: The parent hydrocarbon from which 29-methylidene-2,3-oxidosqualene is derived.
29-Methylidyne-2,3-oxidosqualene: Another derivative with similar inhibitory properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to act as a potent inhibitor of oxidosqualene cyclase. Its ability to irreversibly bind to the enzyme distinguishes it from other similar compounds, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
145919-42-2 |
---|---|
Molecular Formula |
C31H50O |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(3E,7E,11E,15E,19Z)-3,7,12-trimethyl-16-prop-2-enylhenicosa-3,7,11,15,19-pentaenyl]oxirane |
InChI |
InChI=1S/C31H50O/c1-8-10-11-22-29(16-9-2)23-15-21-27(4)18-13-12-17-26(3)19-14-20-28(5)24-25-30-31(6,7)32-30/h8-10,17-18,20,23,30H,2,11-16,19,21-22,24-25H2,1,3-7H3/b10-8-,26-17+,27-18+,28-20+,29-23- |
InChI Key |
DOTTUEYUTNVWMJ-KSTFQPQISA-N |
SMILES |
CC=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CC=C |
Isomeric SMILES |
C/C=C\CC/C(=C\CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C)/C)/CC=C |
Canonical SMILES |
CC=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CC=C |
Synonyms |
(3H)29-MOS 29-methylidene-2,3-oxidosqualene 29-MOS |
Origin of Product |
United States |
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